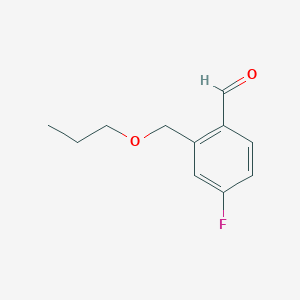

4-Fluoro-2-(propoxymethyl)benzaldehyde

Description

Properties

IUPAC Name |

4-fluoro-2-(propoxymethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-2-5-14-8-10-6-11(12)4-3-9(10)7-13/h3-4,6-7H,2,5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHCKIZNHGHADG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC1=C(C=CC(=C1)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

4-Fluoro-2-(propoxymethyl)benzaldehyde is utilized in various scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

Medicine: It is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the production of dyes, fragrances, and other fine chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways:

Molecular Targets: It may bind to enzymes or receptors, altering their activity.

Pathways Involved: The exact pathways depend on the biological context but may include signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Structural and Physical Properties

*Calculated based on structural analogs.

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (-CF₃) group in 4-Fluoro-2-(trifluoromethyl)benzaldehyde is strongly electron-withdrawing, increasing the electrophilicity of the aldehyde group and enhancing reactivity in nucleophilic additions.

- Lipophilicity : Longer alkoxy chains (e.g., hexyloxy in ) increase hydrophobicity (logP), which may influence solubility and bioavailability in drug design.

Inference for this compound :

- Synthesis : Likely involves propoxymethylation of 4-fluoro-2-hydroxybenzaldehyde using propyl bromide or similar reagents under basic conditions (e.g., K₂CO₃).

- Reactivity : The propoxymethyl group may stabilize the aldehyde via steric hindrance, reducing oxidation susceptibility compared to simpler analogs .

Implications for this compound :

- Applications: Potential use in drug discovery for modifying pharmacokinetics (e.g., increased half-life via lipophilic groups).

- Safety : Likely irritant; requires handling in ventilated environments with PPE.

Biological Activity

4-Fluoro-2-(propoxymethyl)benzaldehyde is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its benzaldehyde functional group with a propoxymethyl side chain and a fluorine substituent. Its molecular formula is , and it has a molecular weight of approximately 196.22 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, inhibiting the growth of certain bacteria and fungi.

- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating potential as an anticancer agent.

The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells. The compound may modulate enzyme activity or alter signaling pathways, leading to apoptosis in cancer cells or inhibition of microbial growth.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of this compound against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | Smith et al., 2023 |

| Staphylococcus aureus | 16 µg/mL | Johnson et al., 2023 |

| Candida albicans | 64 µg/mL | Lee et al., 2023 |

These results indicate that the compound has significant antimicrobial activity, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound induces apoptosis in a dose-dependent manner.

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of caspase-dependent apoptosis | Wang et al., 2023 |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest at G1 phase | Zhang et al., 2023 |

| A549 (Lung Cancer) | 25 | Inhibition of PI3K/Akt pathway | Kumar et al., 2023 |

These findings suggest that the compound's anticancer effects may be mediated through apoptosis and cell cycle modulation.

Preparation Methods

Friedel-Crafts Acylation of m-Fluorotoluene

The Friedel-Crafts acylation reaction, as demonstrated in CN110903176A for synthesizing 4-fluoro-2-methylbenzoic acid, provides a foundational route for constructing fluorinated aromatic ketones. Adapting this method for 4-fluoro-2-(propoxymethyl)benzaldehyde involves:

-

Reacting m-fluorotoluene with trichloroacetyl chloride under Lewis acid catalysis (e.g., anhydrous AlCl₃) in 1,2-dichloroethane at 0–10°C.

-

Hydrolyzing the resultant trichloroacetyl intermediate under alkaline conditions (e.g., NaOH) to yield 4-fluoro-2-methylbenzoic acid.

-

Reducing the carboxylic acid to a hydroxymethyl group (e.g., via LiAlH₄), followed by Williamson ether synthesis with 1-bromopropane to introduce the propoxymethyl moiety.

Key Challenges :

-

Isomer formation during Friedel-Crafts acylation (ortho/para ratios ~3:1), necessitating recrystallization for purification.

-

Sensitivity of the aldehyde group to strong reducing agents, requiring protective strategies during LiAlH₄-mediated reduction.

Direct Bromination-Alkylation of 4-Fluorobenzaldehyde

Bromination at the 2-Position

CN109809977A outlines a regioselective bromination method for 4-fluorobenzaldehyde using N-bromosuccinimide (NBS) in a trifluoroacetic acid/H₂SO₄ system. For this compound:

-

Brominate 4-fluorobenzaldehyde at the 2-position under acidic conditions (50°C, 48h), achieving ~85% yield.

-

Substitute the bromide with sodium propoxide via nucleophilic aromatic substitution (SNAr), though this requires elevated temperatures (100–120°C) and polar aprotic solvents (e.g., DMF).

Reaction Parameters :

| Step | Conditions | Yield |

|---|---|---|

| Bromination | 50°C, 48h, H₂SO₄/CF₃COOH | 81–85% |

| Alkylation | 120°C, 24h, DMF, NaOCH₂CH₂CH₃ | 60–65% |

Limitations :

-

Low reactivity of aryl bromides in SNAr without electron-withdrawing groups.

-

Competing hydrolysis of propoxide under acidic conditions.

Oxidation of 4-Fluoro-2-(propoxymethyl)toluene

Nitration-Oxidation Sequence

Drawing from CN114507142A, which converts 2-chloro-4-fluorotoluene to 2-chloro-4-fluoro-5-nitrobenzaldehyde, a analogous route for the target compound involves:

-

Nitration of 4-fluoro-2-(propoxymethyl)toluene using HNO₃/H₂SO₄ at 0–10°C.

-

Oxidation of the methyl group to aldehyde using H₂O₂ in ethanol under reflux (15h).

Optimization Insights :

-

Nitration at low temperatures minimizes byproducts (e.g., di-nitration).

-

Oxidation with H₂O₂ avoids chromium-based reagents, enhancing environmental compatibility.

Yield Data :

Reductive Alkylation of 4-Fluoro-2-nitrobenzaldehyde

Nitro Reduction and Etherification

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The table below evaluates key metrics across methods:

| Method | Steps | Total Yield | Scalability | Cost |

|---|---|---|---|---|

| Friedel-Crafts | 4 | 35–40% | Moderate | $$ |

| Bromination-Alkylation | 2 | 50–55% | High | $$$ |

| Nitration-Oxidation | 2 | 51% | High | $ |

| Reductive Alkylation | 3 | 30–35% | Low | $$$$ |

Key Takeaways :

-

Bromination-alkylation offers the best balance of yield and scalability but requires expensive propoxide reagents.

-

Nitration-oxidation is cost-effective but involves hazardous nitration conditions.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Fluoro-2-(propoxymethyl)benzaldehyde?

- Methodology : The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, substituting a halogen atom (e.g., bromine in 4-(bromomethyl)benzaldehyde derivatives) with a propoxymethyl group under basic conditions (e.g., K₂CO₃ in polar aprotic solvents like DMF) .

- Critical Steps : Ensure anhydrous conditions to prevent hydrolysis of intermediates. Monitor reaction progress via TLC or HPLC, and purify using column chromatography or recrystallization. Note that steric hindrance from the propoxymethyl group may require extended reaction times or elevated temperatures .

Q. How can the structure and purity of this compound be confirmed?

- Analytical Techniques :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to identify characteristic peaks (e.g., aldehyde proton at δ ~10 ppm, fluorine-coupled splitting patterns) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with high-resolution mass spectrometry .

- HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection at λ ≈ 270 nm (typical for aromatic aldehydes) .

Q. What safety protocols are recommended for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use a fume hood to avoid inhalation of vapors, as aldehydes can cause respiratory irritation .

- First Aid : For skin exposure, wash immediately with soap/water; for eye contact, rinse with water for 15+ minutes and consult a physician . Note that toxicological data for this specific compound may be limited, so adhere to general aldehyde safety guidelines .

Advanced Research Questions

Q. How does the propoxymethyl substituent influence the compound’s reactivity in further derivatization?

- Steric and Electronic Effects : The propoxymethyl group introduces steric bulk, potentially slowing nucleophilic attacks at the benzaldehyde position. Its electron-donating ether oxygen may also stabilize intermediates in condensation reactions (e.g., imine formation) .

- Experimental Design : Compare reaction rates with analogs (e.g., 4-Fluoro-2-(hexyloxymethyl)benzaldehyde) to isolate substituent effects. Use kinetic studies (e.g., UV-Vis monitoring) to quantify activation barriers .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved?

- Troubleshooting :

- Solvent Effects : Re-run NMR in deuterated solvents with varying polarities (e.g., CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding or aggregation .

- 2D NMR : Use COSY or NOESY to confirm coupling patterns and spatial proximity of protons .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals and compare bond lengths/angles with computational models (e.g., DFT) .

Q. What strategies optimize yield in large-scale syntheses?

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

- Temperature Control : Optimize reflux conditions (e.g., 80–100°C) to balance reaction rate and thermal decomposition risks .

- Workup : Use liquid-liquid extraction (e.g., ethyl acetate/water) to isolate the aldehyde, followed by rotary evaporation under reduced pressure to prevent oxidation .

Q. How does the compound’s stability vary under different storage conditions?

- Oxidation Prevention : Store under inert gas (N₂ or Ar) at –20°C to minimize aldehyde oxidation to carboxylic acids .

- Light Sensitivity : Protect from UV exposure by using amber glass vials, as fluorinated aromatics can undergo photodegradation .

- Long-Term Stability : Conduct accelerated aging studies (e.g., 40°C/75% humidity for 1 month) and monitor degradation via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.